![molecular formula C12H17N5O2S B2758343 N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)pyridine-3-sulfonamide CAS No. 2034439-15-9](/img/structure/B2758343.png)
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)pyridine-3-sulfonamide
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Overview
Description
Triazoles are heterocyclic compounds that contain two carbon atoms and three nitrogen atoms in a five-membered ring . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
The synthesis of triazole derivatives often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This reaction is commonly used to synthesize 1,2,3-triazole hybrids with various functionalities .
Molecular Structure Analysis
Triazoles have two tautomeric forms, 1,2,3-triazole and 1,2,4-triazole . The difference between these two forms lies in the position of the nitrogen atoms in the ring .
Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions due to their unique structure. For example, they can participate in palladium-catalyzed and ultrasonic promoted Sonogashira coupling/1,3-dipolar cycloaddition .
Physical And Chemical Properties Analysis
Triazole compounds are generally thermally stable . The specific physical and chemical properties can vary depending on the specific structure and substituents of the triazole compound .
Scientific Research Applications
Carbonic Anhydrase-II Inhibitors
This compound is part of a new class of potential Carbonic Anhydrase-II inhibitors . A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . These compounds have shown moderate inhibition potential against carbonic anhydrase-II enzyme .
Organic Chemistry
The 1H-1,2,3-triazole moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences . These compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .
Medicinal Chemistry
1,2,3-Triazole finds use in research as a bioisostere in medicinal chemistry building block for more complex chemical compounds, including pharmaceutical drugs .
Cancer Prevention Agents
Triazoles are significant compounds which reduce or eliminate free radicals and therefore protect the cells against oxidative injury .
Antiviral Agents
The replacement of nucleobases by triazole derivatives is very effective in drug discovery .
Synthesis of N-Heterocycles
Triazoles have been synthesized via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis .
Mechanism of Action
Target of Action
Triazole compounds, which are a key structural component of this compound, are known to interact with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are known for their ability to form hydrogen bonding and bipolar interactions, which allows them to interact with biomolecular targets . This interaction can lead to changes in the function of the target, resulting in the observed biological activity.
Biochemical Pathways
Given the broad range of biological activities associated with triazole compounds , it can be inferred that multiple biochemical pathways could potentially be affected.
Pharmacokinetics
Triazole compounds are known for their stability to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . These properties could potentially influence the bioavailability of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)pyridine-3-sulfonamide.
Result of Action
Given the broad range of biological activities associated with triazole compounds , it can be inferred that this compound could potentially have diverse effects at the molecular and cellular level.
Action Environment
The stability of triazole compounds to various conditions suggests that they may be relatively resilient to environmental factors.
Future Directions
properties
IUPAC Name |
N-[3-methyl-1-(triazol-2-yl)butan-2-yl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2S/c1-10(2)12(9-17-14-6-7-15-17)16-20(18,19)11-4-3-5-13-8-11/h3-8,10,12,16H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYLMYCEDDQRFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NS(=O)(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)pyridine-3-sulfonamide |
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